5-Amino-2-(Boc-aminomethyl)pyridine
Overview
Description
5-Amino-2-(Boc-aminomethyl)pyridine: is an organonitrogen compound with the molecular formula C11H17N3O2 . It is a derivative of pyridine, featuring an amino group at the 5-position and a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 2-position. This compound is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and protective group chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-Amino-2-(Boc-aminomethyl)pyridine typically begins with commercially available 2-chloromethyl-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group using hydrogenation or other reducing agents such as iron powder in acidic conditions.
Protection: The aminomethyl group is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Purification: The final product is purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free aminomethyl group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed:
Substitution Reactions: Various substituted pyridines.
Deprotection Reactions: 5-Aminomethylpyridine.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Protective Group Chemistry: The Boc group provides a protective strategy for the aminomethyl group during multi-step synthesis.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: Employed in the modification of biomolecules for research and therapeutic purposes.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of 5-Amino-2-(Boc-aminomethyl)pyridine is primarily related to its reactivity in organic synthesis. The Boc group serves as a protective group, preventing unwanted reactions at the aminomethyl site. Upon deprotection, the free aminomethyl group can participate in various chemical reactions, facilitating the formation of desired products. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the steric effects of the Boc group .
Comparison with Similar Compounds
2-Amino-5-bromopyridine: Features a bromine atom instead of a Boc-protected aminomethyl group.
5-Aminomethyl-2-methylpyridine: Lacks the Boc protection, making it more reactive but less selective.
Uniqueness:
Protective Group: The presence of the Boc group provides a unique advantage in multi-step synthesis, allowing for selective reactions and easy deprotection.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(5-aminopyridin-2-yl)methyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7,12H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOULXWJHXPVAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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